molecular formula C20H22N2O4S B4971768 [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone

Cat. No.: B4971768
M. Wt: 386.5 g/mol
InChI Key: SAEDSVXDOJRWQN-UHFFFAOYSA-N
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Description

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoquinoline derivative with a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-10-12-26-13-11-21)17-6-3-7-19(14-17)27(24,25)22-9-8-16-4-1-2-5-18(16)15-22/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEDSVXDOJRWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the isoquinoline and morpholine intermediates. The key steps include:

    Formation of Isoquinoline Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Sulfonylation: The isoquinoline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with Morpholine: The sulfonylated isoquinoline is then coupled with morpholine under conditions that facilitate the formation of the final product. This step may involve the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and protein interactions.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated protein functions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone apart from these similar compounds is its unique combination of an isoquinoline derivative and a morpholine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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